molecular formula C15H21NO3S B2397287 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE CAS No. 1448124-14-8

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE

Cat. No.: B2397287
CAS No.: 1448124-14-8
M. Wt: 295.4
InChI Key: MASSTZSZQPUKLM-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound of significant interest in advanced pharmacological and neuroscience research. This molecule is characterized by a propanamide core functionalized with phenoxy and (3-methoxythiolan-3-yl)methyl substituents, a structure that suggests potential for interaction with various neuronal signaling pathways. Its primary research value lies in its potential as a modulator of central nervous system (CNS) activity, with investigations often focused on its effects on ion channel function and synaptic transmission. Researchers are exploring this compound to elucidate its precise mechanism of action, which may involve state-dependent interaction with voltage-gated ion channels, potentially contributing to the stabilization of neuronal membranes and modulation of neuronal excitability. Current preclinical studies in vitro and in vivo models are dedicated to characterizing its pharmacodynamic profile and therapeutic potential for neurological disorders. This compound is supplied strictly for research applications and is not intended for any diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12(19-13-6-4-3-5-7-13)14(17)16-10-15(18-2)8-9-20-11-15/h3-7,12H,8-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASSTZSZQPUKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCSC1)OC)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide in the presence of a base such as potassium carbonate.

The phenoxypropanamide moiety is synthesized through the reaction of phenol with 2-bromopropanoyl chloride, followed by amidation with the tetrahydrothiophene intermediate. The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Hydroxamic Acid Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) share functional similarities with the target compound, including amide bonds and aromatic substituents. However, key differences include:

  • Hydroxamic Acid Group : Compounds 6–10 () feature a hydroxamic acid (-NHOH) moiety, which enhances metal-chelating properties and antioxidant activity, unlike the simple amide group in the target compound.
  • Aromatic Substituents: The target compound incorporates a phenoxy group, whereas compounds use chlorophenyl or cycloalkyl groups, which may influence solubility and receptor binding.

Table 1: Comparison with Hydroxamic Acid Derivatives

Compound Functional Groups Molecular Weight Key Applications ()
Target Compound Thiolane, Methoxy, Phenoxy, Amide ~295–315* Not explicitly stated
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid, Chlorophenyl, Cyclohexane ~262.7 Antioxidant, metal chelation
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) Ureido, Benzhydryl, Phenyl ~383.4 Synthetic intermediate, antioxidant studies

*Estimated based on molecular formula.

Comparison with Polyimide Precursors ()

3-Chloro-N-phenyl-phthalimide () shares an aromatic amide backbone but diverges in core structure:

  • Heterocyclic Core : The target compound uses a sulfur-containing thiolane ring, while 3-chloro-N-phenyl-phthalimide employs a phthalimide isoindole-1,3-dione system.
  • Applications: Phthalimide derivatives are monomers for polyimide synthesis (), whereas the target compound’s thiolane moiety may prioritize metabolic stability in drug design.

Comparison with Complex Propanamide Derivatives ()

The compound N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide () shares the propanamide backbone but includes advanced substituents:

  • Trifluoromethyl and Oxazole Groups: These enhance lipophilicity and bioavailability, contrasting with the target compound’s methoxy-thiolane and phenoxy groups.
  • Molecular Weight : The compound has a higher molecular weight (619.7 vs. ~300 for the target), likely affecting pharmacokinetics.

Table 2: Key Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₁₅H₂₁NO₃S* C₃₅H₃₆F₃N₃O₄
Molecular Weight ~295–315 619.7
Key Functional Groups Thiolane, Methoxy, Phenoxy, Amide Oxazole, Trifluoromethyl, Propanamide

*Hypothesized based on structure.

Research Implications and Limitations

  • Antioxidant Potential: The hydroxamic acid derivatives () demonstrate radical-scavenging activity via DPPH assays, suggesting that the target compound’s phenoxy group could be optimized for similar applications .
  • Synthetic Challenges : The thiolane ring in the target compound may introduce synthetic complexity compared to phthalimide derivatives (), which are well-established in polymer chemistry .
  • Pharmacological Gaps: Unlike the compound, which is annotated in PubChem/ChEMBL, the target compound lacks publicly available bioactivity data, highlighting a need for further study.

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15NO2S
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 6180-61-6

The compound features a methoxy group, a thiolane ring, and a phenoxypropanamide moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

This compound has been studied for its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
  • Receptor Modulation : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS). This could lead to effects on mood regulation and cognitive functions.
  • Antimicrobial Activity : Some research suggests that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectDescription
Antimicrobial ActivityExhibits activity against various bacterial strains.
CNS EffectsPotential anxiolytic or antidepressant effects observed in animal models.
Enzyme InhibitionInhibits specific cytochrome P450 enzymes, affecting drug metabolism.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
  • CNS Activity Assessment :
    • In a rodent model, the compound was administered to assess its effects on anxiety-like behaviors using the elevated plus maze test. Results showed reduced anxiety levels compared to controls, indicating potential therapeutic applications in anxiety disorders.
  • Metabolic Pathway Investigation :
    • Research focused on the compound's interaction with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor of CYP2D6, which is significant for understanding drug-drug interactions in clinical settings.

Q & A

Q. What are the recommended synthetic routes for N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE, and what purification methods ensure high yield and purity?

The synthesis of structurally analogous compounds often involves multi-step organic reactions, including alkylation, acylation, and heterocycle formation. For example, thienopyrimidine derivatives are synthesized using reagents like sodium hydride (base), dimethylformamide (solvent), and palladium catalysts . Purification typically employs recrystallization, column chromatography, or distillation. To optimize purity, researchers should validate each intermediate via thin-layer chromatography (TLC) and characterize final products using NMR and mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the methoxythiolan and phenoxypropanamide moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Thermogravimetric Analysis (TGA) : To determine thermal stability .

Q. How should researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting pathways relevant to its structural analogs, such as:

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Antimicrobial screening via broth microdilution (MIC/MBC determination).
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT assay). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Kinetic Assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modify substituents : Replace the methoxy group in the thiolan ring with halogens (e.g., Cl, F) to enhance lipophilicity.
  • Introduce bioisosteres : Substitute the phenoxy group with a thiophene ring to improve metabolic stability.
  • Evaluate pharmacokinetics : Assess logP, plasma protein binding, and CYP450 inhibition in vitro .

Q. What methodologies address contradictory data in biological assays?

  • Method Validation : Ensure assay reproducibility by standardizing protocols (e.g., cell passage number, serum batch).
  • Orthogonal Assays : Confirm cytotoxicity results with apoptosis markers (Annexin V/PI staining) alongside MTT.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. How can researchers mitigate solubility and stability challenges in formulation studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Lyophilization : Stabilize the compound for long-term storage.
  • Forced Degradation Studies : Expose to heat, light, and pH extremes to identify degradation pathways .

Q. What experimental designs evaluate synergistic effects with other therapeutic agents?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism/antagonism.
  • Transcriptomics : Profile gene expression changes post-treatment via RNA sequencing.
  • In Vivo Models : Test efficacy in xenograft mice with co-administration of standard chemotherapeutics .

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